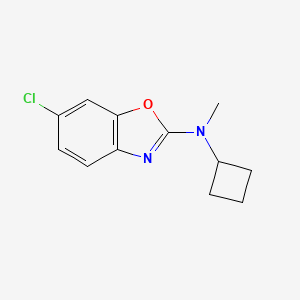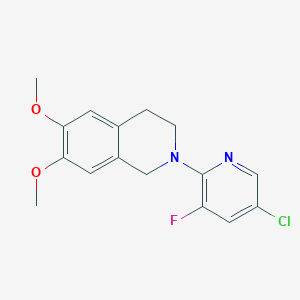
6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine” is a derivative of benzoxazole . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The molecular structure of “this compound” is a benzene-fused oxazole ring structure . The InChI code for this compound is1S/C8H7ClN2O/c9-5-1-2-6-7 (3-5)12-8 (4-10)11-6/h1-3H,4,10H2 . Chemical Reactions Analysis
The reaction between 2-aminophenol and aldehyde in methyl cyanide or DMSO solvent using K2CO3 as a base and TBHP (tert-butyl-hydroperoxide) oxidant was exposed to radiation under argon with a blue LED .Safety and Hazards
Orientations Futures
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . Therefore, the future directions for “6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine” could involve its use as a starting material for the synthesis of larger, usually bioactive structures. Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites which allow for functionalization .
Mécanisme D'action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Benzoxazole derivatives are known to affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Benzoxazole derivatives are known to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cyclooxygenase-2 (COX-2), where this compound acts as an inhibitor. This inhibition reduces the production of prostaglandins, which are involved in inflammation and pain pathways . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune response and inflammation . This inhibition leads to a decrease in the expression of pro-inflammatory genes, thereby reducing inflammation. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects primarily through binding interactions with specific biomolecules. For example, it binds to the active site of cyclooxygenase-2 (COX-2), inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has been shown to inhibit the phosphorylation of IκB kinase (IKK), preventing the activation of nuclear factor kappa B (NF-κB) and subsequent transcription of pro-inflammatory genes . These molecular interactions highlight the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways, resulting in reduced inflammation and improved cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, this compound has been shown to interact with cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), influencing their redox states and affecting metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various signaling proteins and enzymes, modulating their activity and affecting downstream processes . In the nucleus, this compound can influence gene expression by binding to transcription factors and regulating their activity . These subcellular interactions contribute to the compound’s overall effects on cellular function.
Propriétés
IUPAC Name |
6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-15(9-3-2-4-9)12-14-10-6-5-8(13)7-11(10)16-12/h5-7,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEWVWKUVTWIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2=NC3=C(O2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6473108.png)
![1-(3,4-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6473109.png)

![6,7-dimethoxy-2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6473122.png)
![5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6473130.png)
![5-chloro-N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B6473145.png)
![N-tert-butyl-1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6473148.png)


![4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473162.png)
![4-[(2-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473165.png)
![4-[(3-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473171.png)

![1-(cyclobutylmethyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6473208.png)
